molecular formula C20H21NO B3056016 1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- CAS No. 683206-53-3

1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-

Cat. No.: B3056016
CAS No.: 683206-53-3
M. Wt: 291.4 g/mol
InChI Key: PQSXXBSNZJLXMQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a ketone group. The presence of the diphenylmethyl group adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- typically involves multiple steps. One common method includes the nucleophilic attack and intramolecular cyclization of suitable precursors. For instance, starting materials such as cyclopentanes and piperidine derivatives can be used . Industrial production methods often involve the resolution of racemic mixtures to obtain the desired enantiomer. This can be achieved through the use of specific resolving agents like camphorsulfonic acid in solvents such as acetonitrile .

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: It is used in the study of biological systems and processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

(2S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXXBSNZJLXMQ-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C(=O)[C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467652
Record name AG-G-62101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683206-53-3
Record name AG-G-62101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
Reactant of Route 3
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
Reactant of Route 4
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
Reactant of Route 5
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
Reactant of Route 6
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.